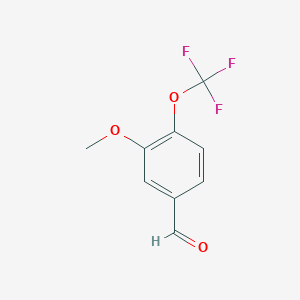

3-Methoxy-4-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8-4-6(5-13)2-3-7(8)15-9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHZURBOVLDNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261483-00-4 | |

| Record name | 3-Methoxy-4-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Broader Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic chemistry and chemical biology, valued for their synthetic versatility and biological activity. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, making these compounds vital building blocks for more complex molecules. nih.gov In organic synthesis, they are key precursors in the formation of Schiff bases, the synthesis of heterocyclic compounds like pyrazoles, and as partners in various cross-coupling reactions. jk-sci.com

In the realm of chemical biology, substituted benzaldehydes have been investigated for their ability to modulate biological processes. For instance, certain derivatives have been designed to interact with hemoglobin, influencing its oxygen affinity, which has implications for treating conditions like sickle cell disease. sigmaaldrich.comsigmaaldrich.comnih.gov The diverse applications of this class of compounds underscore the importance of exploring novel derivatives.

The Research Context of Methoxy and Trifluoromethoxy Aromatic Aldehydes

The constituent functional groups of 3-methoxy-4-(trifluoromethoxy)benzaldehyde are individually well-represented in the scientific literature, highlighting their desirable properties.

The methoxy (B1213986) group (-OCH3) is a common substituent in pharmacologically active molecules and natural products. google.comwikipedia.org Its presence can influence a molecule's conformation, solubility, and interaction with biological targets. Research on methoxy-substituted aromatic aldehydes is extensive, exploring their use in the synthesis of pharmaceuticals and other fine chemicals. stenutz.eucrescentchemical.com

The trifluoromethoxy group (-OCF3) has gained prominence in medicinal chemistry as a bioisostere of other functional groups. chemicalbook.com It is more lipophilic and electron-withdrawing than a methoxy group. chemicalbook.com This "super-halogen" can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. chemicalbook.com Consequently, the development of methods for introducing the trifluoromethoxy group and the study of trifluoromethylated and trifluoromethoxylated aromatic compounds are active areas of research. chemicalbook.comnih.govuni.lu

The Unexplored Territory of 3 Methoxy 4 Trifluoromethoxy Benzaldehyde

Established Synthetic Pathways for this compound

The synthesis of this compound can be approached through several strategic pathways that involve the sequential introduction of the methoxy (B1213986), trifluoromethoxy, and formyl groups onto a benzene (B151609) ring. The order of these introductions is critical to achieving the desired regiochemistry.

Regioselective Functionalization Approaches

A key challenge in the synthesis of polysubstituted benzenes is controlling the position of incoming functional groups. In the case of this compound, the ortho and para directing effects of the hydroxyl and methoxy groups are pivotal.

A plausible regioselective approach begins with guaiacol (B22219) (2-methoxyphenol), a readily available starting material. wikipedia.orgchemicalbook.com The hydroxyl group in guaiacol is a strongly activating, ortho-, para- directing group. The position para to the hydroxyl group is the most nucleophilic and therefore the most likely site for electrophilic substitution. This allows for the selective introduction of a functional group that can later be converted to the trifluoromethoxy group.

Utilization of Precursors in Multi-Step Synthesis (e.g., 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde as a starting material)

Commercially available precursors that already contain some of the required functional groups in the correct orientation can significantly streamline the synthesis. One such precursor is 4-hydroxy-3-(trifluoromethoxy)benzaldehyde. chemicalbook.commasterorganicchemistry.com

A potential synthetic route starting from this precursor would involve the methylation of the phenolic hydroxyl group. This can be achieved using a variety of methylating agents.

Table 1: Potential Methylation Reactions for 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

| Methylating Agent | Base | Solvent | General Conditions |

| Dimethyl sulfate | Potash (K2CO3) | Acetone | Reflux |

| Methyl iodide | Potassium carbonate | Acetone | Reflux |

| Trimethyl phosphate | Calcium hydroxide | DMF | 80°C or room temperature organic-chemistry.org |

This methylation step would directly yield the target compound, this compound.

Adaptations of General Aromatic Aldehyde Synthesis Methodologies

General methods for the synthesis of aromatic aldehydes can be adapted for the preparation of this compound, either by formylating a pre-functionalized benzene ring or by introducing the fluorinated group onto a pre-existing aldehyde.

Formylation Strategies for Substituted Benzenes

Formylation reactions are a cornerstone of aromatic aldehyde synthesis. researchgate.net For electron-rich aromatic compounds, such as those containing methoxy and trifluoromethoxy groups, several formylation methods are applicable. The choice of method depends on the reactivity of the substrate and the desired regioselectivity.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich arenes. acs.orgnih.govbeilstein-journals.org It employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl3), which acts as the electrophile. researchgate.net The reaction generally occurs at the most electron-rich position of the aromatic ring. For a substrate like 1-methoxy-2-(trifluoromethoxy)benzene, the formylation would be directed by the activating methoxy group, likely to the para position.

The Duff reaction is another method that utilizes hexamine as the formylating agent, primarily for phenols. nih.gov It typically results in ortho-formylation. nih.govresearchgate.net

Table 2: Common Formylation Reactions for Aromatic Compounds

| Reaction Name | Reagents | Typical Substrates | Key Features |

| Vilsmeier-Haack Reaction | DMF, POCl3 | Electron-rich arenes (e.g., anisoles, anilines) researchgate.netacs.org | Good for activated rings; formylation often occurs para to activating groups. acs.org |

| Gattermann-Koch Reaction | CO, HCl, AlCl3/CuCl | Benzene, alkylbenzenes youtube.com | Requires high pressure; less suitable for highly functionalized rings. |

| Duff Reaction | Hexamine, acid | Phenols nih.gov | Primarily directs formylation to the ortho position. nih.govresearchgate.net |

| Reimer-Tiemann Reaction | Chloroform, base | Phenols | Primarily ortho-formylation. |

Selective Transformations for Trifluoromethoxy Group Introduction

The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a challenging transformation due to the electronic properties of fluorine. nih.gov However, several methods have been developed for the trifluoromethoxylation of phenols.

One effective strategy is a two-step procedure involving the initial conversion of a phenol (B47542) to a xanthate intermediate. acs.orgnih.gov This xanthate is then treated with a fluorinating agent, such as XtalFluor-E, in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI), to yield the aryl trifluoromethyl ether. acs.orgnih.gov This method is advantageous due to its relatively mild conditions and tolerance of various functional groups. acs.orgnih.gov

Another approach involves the reaction of phenols with tetrachloromethane and anhydrous hydrogen fluoride (B91410) in the presence of a catalyst like boron trifluoride. nih.gov

Table 3: Reagents for the Trifluoromethoxylation of Phenols

| Reagent System | Intermediate | Key Features |

| Imidazolium methylthiocarbonothioyl salts, then XtalFluor-E/TCCA or NFSI | Aryl xanthate | Two-step process, mild conditions, good functional group tolerance. acs.orgnih.gov |

| CCl4, HF, BF3 | Trichloromethyl aryl ether | In-situ generation and conversion. nih.gov |

| SF4, Aryl fluoroformates | Aryl fluoroformate | Utilizes highly toxic reagents. nih.gov |

| Ruppert-Prakash reagent (Me3SiCF3), Ag(I) salt | - | Oxidative trifluoromethylation. cas.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the atomic connectivity and electronic environment of this compound can be constructed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy and trifluoromethoxy substituents. The methoxy group is an ortho, para-director and activating group, while the trifluoromethoxy group is a deactivating meta-director.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The methoxy group protons (OCH₃) will appear as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm.

The aromatic region will display a complex splitting pattern due to the three protons on the benzene ring. Based on the analysis of similar compounds, the following assignments can be predicted:

The proton at C2 (ortho to the aldehyde and meta to the methoxy group) is expected to be a doublet.

The proton at C5 (ortho to the trifluoromethoxy group and meta to the aldehyde) will likely appear as a doublet.

The proton at C6 (ortho to both the methoxy and aldehyde groups) will likely be a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | 9.9 - 10.1 | s (singlet) |

| Ar-H (C2-H) | 7.4 - 7.6 | d (doublet) |

| Ar-H (C5-H) | 7.3 - 7.5 | d (doublet) |

| Ar-H (C6-H) | 7.1 - 7.3 | dd (doublet of doublets) |

| OCH₃ | 3.9 - 4.1 | s (singlet) |

Note: Predicted values are based on data from analogous compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between δ 190-200 ppm. The carbons of the aromatic ring will appear in the range of δ 110-160 ppm, with their specific shifts being determined by the attached substituents. The methoxy carbon will be observed around δ 55-60 ppm. The carbon of the trifluoromethoxy group will exhibit a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 191 - 193 |

| C4 (C-OCF₃) | 150 - 153 (q) |

| C3 (C-OCH₃) | 148 - 150 |

| C1 (C-CHO) | 135 - 137 |

| C6 | 128 - 130 |

| C5 | 123 - 125 |

| C2 | 112 - 114 |

| OCH₃ | 55 - 57 |

| CF₃ | 120 - 122 (q) |

Note: Predicted values are based on data from analogous compounds. 'q' denotes a quartet.

¹⁹F NMR is an essential tool for characterizing fluorine-containing compounds. In this compound, the trifluoromethoxy group (-OCF₃) will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment. For trifluoromethoxy groups attached to an aromatic ring, the chemical shift is typically observed in the range of δ -56 to -60 ppm relative to a CFCl₃ standard. The signal is expected to be a singlet as there are no neighboring fluorine or hydrogen atoms to cause splitting, although long-range coupling to aromatic protons may cause some broadening. This characteristic shift confirms the presence of the trifluoromethoxy group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational properties.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the various functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1710 cm⁻¹. The exact position is influenced by the electronic effects of the ring substituents. The aromatic C=C stretching vibrations will appear as a series of bands in the 1400-1600 cm⁻¹ region.

The C-O stretching vibrations of the methoxy and trifluoromethoxy groups will also be present. The aryl-alkyl ether linkage of the methoxy group typically shows a strong band around 1250 cm⁻¹ and another near 1030 cm⁻¹. The C-F stretching vibrations of the trifluoromethoxy group are expected to be very strong and will appear in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the aldehyde and aromatic rings will be observed around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2850 - 2750 | Weak to Medium |

| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch (CF₃) | 1300 - 1100 | Very Strong |

| C-O Stretch (Aryl Ether) | 1270 - 1230 | Strong |

| C-O Stretch (Alkyl Ether) | 1050 - 1010 | Medium |

Note: Predicted values are based on data from analogous compounds.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Aldehyde) | 1710 - 1685 | Weak to Medium |

| Aromatic Ring Breathing | ~1600 | Strong |

| Aromatic C=C Stretch | 1580 - 1400 | Strong |

| C-F Symmetric Stretch | ~750 | Medium |

Note: Predicted values are based on data from analogous compounds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Studies

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₉H₇F₃O₃, which corresponds to a monoisotopic mass of 220.03473 Da. uni.lu High-resolution mass spectrometry can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

In addition to molecular weight confirmation, mass spectrometry provides insight into the compound's structure by analyzing the fragments produced upon ionization. The fragmentation of this compound is influenced by the benzaldehyde (B42025) core and the methoxy and trifluoromethoxy substituents. While detailed experimental fragmentation data for this specific molecule is not widely published, a probable pathway can be inferred from the known behavior of benzaldehydes and related substituted aromatic compounds. researchgate.netdocbrown.info

The initial ionization would produce the molecular ion ([M]⁺•) at m/z 220. A common fragmentation pattern for benzaldehydes involves the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion ([M-1]⁺), which would be observed at m/z 219. docbrown.info Another characteristic fragmentation is the loss of the formyl radical (•CHO), resulting in a [M-29]⁺ ion at m/z 191. docbrown.info Further fragmentation could involve the cleavage of the trifluoromethoxy group.

The table below outlines the predicted collision cross-section (CCS) values for various adducts of the molecule, which are useful in ion mobility-mass spectrometry studies. uni.luuni.lu

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.04201 | 139.4 |

| [M+Na]⁺ | 243.02395 | 149.6 |

| [M-H]⁻ | 219.02745 | 139.9 |

| [M+NH₄]⁺ | 238.06855 | 158.3 |

| [M+K]⁺ | 258.99789 | 147.8 |

| [M]⁺ | 220.03418 | 139.6 |

Data sourced from PubChem predictions. uni.luuni.lu

Plausible Fragmentation Pathways

| Process | Lost Fragment | Resulting m/z | Description |

|---|---|---|---|

| Molecular Ion | - | 220 | [C₉H₇F₃O₃]⁺• |

| Hydrogen Loss | H• | 219 | Formation of a stable [M-H]⁺ acylium ion. docbrown.info |

| Formyl Radical Loss | •CHO | 191 | Cleavage of the aldehyde group. docbrown.info |

| Carbon Monoxide Loss | CO | 192 | Rearrangement followed by loss of carbon monoxide. docbrown.info |

| Methoxy Radical Loss | •CH₃ | 205 | Cleavage of the methoxy group. |

| Trifluoromethyl Loss | •CF₃ | 151 | Cleavage of the C-O bond of the trifluoromethoxy group. |

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of this review, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases.

However, insight into its likely solid-state structure can be gained by examining closely related molecules. For instance, the crystal structure of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde has been determined. nih.gov In this analogue, the core vanillin (B372448) group is essentially planar. nih.gov The study revealed that weak intermolecular C—H⋯O interactions are crucial for stabilizing the crystal packing, forming one-dimensional chains. nih.gov It is plausible that this compound would adopt a similarly planar conformation of the substituted benzene ring in the solid state, with crystal packing influenced by dipole-dipole interactions and weak hydrogen bonds involving the oxygen and fluorine atoms.

Crystallographic Data for the Analogue 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₅ |

| Planarity | The vanillin group is essentially planar. nih.gov |

| Dihedral Angle | The angle between the vanillin group and the adjacent benzene ring is 4.95 (8)°. nih.gov |

| Key Interaction | Packing is stabilized by weak intermolecular C—H⋯O interactions. nih.gov |

This data is for a structurally related compound and serves as an illustrative example. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of an aromatic aldehyde like this compound is dominated by transitions involving the π-electrons of the benzene ring and the carbonyl group.

The parent compound, benzaldehyde, exhibits two primary absorption bands: a strong band around 245-250 nm corresponding to the π → π* transition of the benzene ring, and a weaker, longer-wavelength band around 280-290 nm, also attributed to π → π* transitions. nist.gov A very weak band, often obscured, can be found at longer wavelengths (>300 nm) due to the formally forbidden n → π* transition of the carbonyl group. nist.gov

The substituents on the benzene ring significantly modify the absorption profile.

Methoxy Group (-OCH₃): This is an auxochrome, an electron-donating group that, through its +R (resonance) effect, typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.

Trifluoromethoxy Group (-OCF₃): This group has a strong -I (inductive) electron-withdrawing effect due to the highly electronegative fluorine atoms. This effect can lead to a hypsochromic (blue) shift by stabilizing the ground state more than the excited state.

The final spectrum of this compound results from the interplay of these opposing electronic effects. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group are para to each other, which can lead to a significant intramolecular charge-transfer character in the electronic transitions, likely resulting in a complex absorption profile with bands shifted compared to the unsubstituted benzaldehyde.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde |

| 3-methoxybenzaldehyde |

| 4-(trifluoromethoxy)benzaldehyde |

| 4-hydroxy-3-methoxybenzaldehyde (Vanillin) |

| Benzaldehyde |

Reactivity and Derivatization Chemistry of 3 Methoxy 4 Trifluoromethoxy Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Common nucleophilic addition reactions involve organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydride reagents.

The general mechanism commences with the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation, typically through an acidic workup, yields the corresponding alcohol. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would produce a secondary alcohol.

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Hydride Ion | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |

| Alkyl Group | n-Butyllithium (CH₃CH₂CH₂CH₂Li) | Secondary Alcohol |

This table presents generalized reactions of aldehydes; specific yields and conditions for 3-Methoxy-4-(trifluoromethoxy)benzaldehyde are not extensively reported in publicly available literature.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Methoxy-4-(trifluoromethoxy)benzoic acid. This transformation can be achieved using a variety of oxidizing agents.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective for this purpose. The reaction with potassium permanganate is typically carried out under basic conditions, followed by acidification to yield the carboxylic acid. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can also be used, though they are more commonly employed for the oxidation of primary alcohols to aldehydes to prevent over-oxidation to the carboxylic acid.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic (e.g., NaOH, H₂O), then acidic workup (e.g., HCl) |

| Chromic Acid (H₂CrO₄) | Jones' Reagent (CrO₃, H₂SO₄, acetone) |

| Silver(I) Oxide (Ag₂O) | Tollens' Reagent (Ag(NH₃)₂⁺), basic conditions |

Specific experimental data for the oxidation of this compound is limited in available scientific literature.

Reduction Reactions to Benzyl Alcohol Derivatives

The aldehyde can be reduced to the corresponding primary alcohol, 3-Methoxy-4-(trifluoromethoxy)benzyl alcohol. This is a common transformation in organic synthesis, often accomplished with hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.com It is often used in alcoholic solvents like methanol (B129727) or ethanol. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be employed. quora.comyoutube.com Due to its higher reactivity, LiAlH₄ reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. quora.comyoutube.com

Table 3: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Solvents | Workup |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Aqueous |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Aqueous, often with acid |

Condensation Reactions for Schiff Base and Hydrazone Formation

The aldehyde functional group readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of water.

The formation of Schiff bases by reacting an aldehyde with a primary amine is a reversible reaction. The equilibrium can be driven towards the product by removing the water formed during the reaction. Similarly, hydrazones are synthesized through the reaction of the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These derivatives are often crystalline solids with sharp melting points, which historically made them useful for the characterization of aldehydes and ketones.

Table 4: Examples of Condensation Reactions with Aldehydes

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (e.g., Aniline) | Schiff Base (Imine) | Acid catalyst (e.g., acetic acid), removal of water |

| Hydrazine (H₂NNH₂) | Hydrazone | Mildly acidic conditions |

| Substituted Hydrazines | Substituted Hydrazone | Varies depending on the specific hydrazine |

Detailed studies on the synthesis of Schiff bases and hydrazones specifically from this compound are not widely documented.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The substituents on the benzene (B151609) ring significantly influence its reactivity towards electrophilic and nucleophilic aromatic substitution.

The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. quora.comstackexchange.comgoogle.com This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. quora.comstackexchange.comgoogle.com Conversely, the trifluoromethoxy group (-OCF₃) is a deactivating, meta-directing group. The strong electron-withdrawing inductive effect of the fluorine atoms outweighs the electron-donating resonance effect of the oxygen atom.

Nucleophilic aromatic substitution (SₙAr) is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. The trifluoromethoxy group, being strongly electron-withdrawing, would facilitate SₙAr reactions, particularly if a good leaving group is present at a position ortho or para to it. However, the methoxy group is electron-donating and would disfavor such reactions.

Application in Analytical Derivatization Techniques

In analytical chemistry, particularly in gas chromatography (GC), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. Aldehydes can be derivatized through various reactions, such as the formation of oximes, hydrazones, or silylated derivatives. jfda-online.comsigmaaldrich.com

While there is no specific information available in the searched literature regarding the use of this compound as a derivatizing agent or its derivatization for analytical purposes, its functional groups suggest potential for such applications. For instance, the aldehyde group could be reacted with a suitable reagent to introduce a fluorinated tag, which can enhance detection by electron capture detection (ECD) in GC.

Specific Reagent for Carbonyl Detection and Quantification

The detection and quantification of carbonyl compounds, such as aldehydes and ketones, are of significant importance in various fields, including environmental analysis, food chemistry, and clinical diagnostics. However, many carbonyl compounds lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging, especially at low concentrations. chromatographyonline.comfishersci.com To overcome this limitation, derivatization is a widely employed strategy. nih.govresearchgate.net This involves reacting the carbonyl compound with a specific reagent to form a derivative that has enhanced detection properties.

While direct studies on this compound as a primary derivatizing agent are not extensively documented in publicly available research, its structural features strongly suggest its potential as a valuable tool in this context. The aldehyde group in this compound can readily undergo condensation reactions with primary amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. chromatographyonline.com This reactivity is the cornerstone of many derivatization methods for carbonyl compounds.

In a hypothetical application, this compound could be utilized as a "tagging" reagent. For instance, it could be used to derivatize specific amines or hydrazines, and the resulting product, now containing the trifluoromethoxybenzaldehyde moiety, could be easily detected and quantified. The trifluoromethoxy group, in particular, can serve as a useful label for ¹⁹F NMR spectroscopy, offering a highly sensitive and selective detection method.

The principle of using benzaldehyde (B42025) derivatives for such purposes is well-established. For example, 4-(diethylamino)benzaldehyde (B91989) has been successfully used as a derivatizing agent for the HPLC-UV analysis of methoxyamine. mdpi.com This demonstrates the feasibility of employing substituted benzaldehydes in derivatization strategies. The methoxy and trifluoromethoxy groups in this compound are expected to influence the spectral properties of its derivatives, potentially leading to favorable absorption maxima and molar absorptivity for UV-Vis detection.

A key advantage of using a reagent like this compound lies in the potential for creating a stable derivative with a distinct chromatographic and spectral signature. The general reaction for the derivatization of a carbonyl compound with a hydrazine-based reagent is depicted below:

R-C(=O)R' + H₂NNHR'' → R-C(=NNHR'')R' + H₂O (Carbonyl Compound) + (Hydrazine Reagent) → (Hydrazone Derivative) + (Water)

In this context, while this compound itself is a carbonyl compound, its utility could be in reacting with a hydrazine-functionalized molecule to create a detectable tracer for various analytical applications.

Table 1: Potential Derivatization Reactions of this compound for Analytical Applications

| Reactant Type | Derivative Formed | Potential Analytical Utility |

| Primary Amine | Imine (Schiff Base) | UV-Vis Detection, ¹⁹F NMR |

| Hydrazine | Hydrazone | UV-Vis Detection, ¹⁹F NMR, Mass Spectrometry |

| Hydroxylamine | Oxime | UV-Vis Detection, ¹⁹F NMR |

Role in Analytical Methodologies for Complex Matrices

Analyzing target compounds in complex matrices such as biological fluids (blood, urine), environmental samples (water, air), and food products presents significant analytical challenges. nih.govnih.gov These matrices contain a multitude of interfering substances that can co-elute with the analyte of interest, suppress or enhance the detector signal, and lead to inaccurate quantification. nih.gov Derivatization plays a crucial role in mitigating these matrix effects. nih.govresearchgate.net

The use of a derivatizing agent like this compound, or more likely a reagent functionalized with it, can significantly enhance the selectivity and sensitivity of an analytical method for complex samples. By selectively reacting with the target analyte (e.g., a specific carbonyl compound), the derivatization process can shift the analyte's retention time in a chromatographic separation, moving it away from interfering peaks. nih.gov

Furthermore, the introduction of the trifluoromethoxybenzaldehyde moiety can impart desirable properties to the analyte derivative, such as:

Enhanced Detectability: The aromatic ring and the trifluoromethoxy group can provide a strong UV absorbance or a unique mass fragmentation pattern, allowing for sensitive detection by HPLC-UV or LC-MS (Liquid Chromatography-Mass Spectrometry), respectively. The distinct spectral properties of trifluoromethoxy-substituted compounds can be particularly advantageous. chemimpex.com

Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape, reduced tailing, and improved resolution on the chromatographic column. nih.gov

Increased Specificity: The reaction conditions for derivatization can often be optimized to be highly specific for the target functional group, thereby reducing the likelihood of reacting with other components in the matrix.

The general workflow for the analysis of a carbonyl compound in a complex matrix using a derivatization approach is as follows:

Sample Preparation: Extraction of the analyte from the complex matrix.

Derivatization: Reaction of the extracted analyte with a suitable derivatizing reagent.

Chromatographic Separation: Separation of the derivative from other components using a technique like HPLC.

Detection and Quantification: Detection of the derivative using a sensitive detector (e.g., UV-Vis, Fluorescence, or Mass Spectrometer) and quantification based on a calibration curve.

While specific methodologies employing this compound are not prevalent in the literature, the principles outlined above, which are extensively applied with other derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and p-toluenesulfonylhydrazine (TSH), would be directly applicable. mdpi.comnih.govfishersci.com The unique structural features of this compound make it a promising candidate for the development of new and improved analytical methods for the challenging task of analyzing carbonyl compounds in complex environments.

Applications of 3 Methoxy 4 Trifluoromethoxy Benzaldehyde As a Synthetic Building Block

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The molecular framework of 3-Methoxy-4-(trifluoromethoxy)benzaldehyde is a key component in the synthesis of various compounds with significant pharmacological relevance. The aldehyde functional group provides a reactive site for a multitude of chemical transformations, while the substituted phenyl ring forms the core of many bioactive molecules.

Precursor for Selective Phosphodiesterase (PDE) Inhibitors (e.g., PDE10A inhibitors)

Substituted benzaldehydes are critical starting materials in the development of inhibitors for phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain. sigmaaldrich.com The inhibition of PDE10A is a promising therapeutic strategy for treating central nervous system (CNS) disorders like schizophrenia. sigmaaldrich.com Synthetic strategies often involve modifying the structure of known inhibitors, such as papaverine, by replacing its methoxy (B1213986) groups with other functionalities, including fluorine-containing groups, to develop novel analogues. The synthesis of these new potential PDE10A inhibitors often begins with substituted benzaldehydes, which are condensed with other reagents to build the core structure of the final compound.

The presence of the trifluoromethoxy group is particularly significant in drug design. This group can modulate key physicochemical properties like lipophilicity, metabolic stability, and binding affinity. mdpi.com The synthesis of potent PDE10A inhibitors, such as various cinnoline (B1195905) and benzimidazole (B57391) analogues, has been successfully achieved using substituted benzaldehydes as key precursors. mdpi.com Therefore, this compound is a highly valuable building block for creating new, fluorinated PDE10A inhibitors with potentially improved potency and pharmacokinetic profiles.

Scaffold for Lactone Core Structures (e.g., γ-butyrolactones)

The γ-butyrolactone moiety is a privileged structure found in numerous biologically active natural products and synthetic drugs. nih.gov These compounds exhibit a wide range of pharmacological activities, and their synthesis is a significant focus for medicinal chemists. nih.gov Substituted benzaldehydes are valuable reagents in the synthesis of these lactone structures. For instance, 3-(Trifluoromethyl)benzaldehyde is utilized as a reagent in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which have shown potential as antitumor agents. chemicalbook.com

Given the structural similarities, this compound can serve as a direct analogue in similar synthetic pathways to produce novel γ-butyrolactones. General methods for constructing γ-butyrolactone rings, such as those involving Knoevenagel condensation followed by Michael addition and decarboxylative lactonization, can employ various benzaldehydes to introduce substitution on the lactone ring. google.com The incorporation of the 3-methoxy-4-(trifluoromethoxy)phenyl group could lead to new lactone derivatives with unique biological properties.

Synthesis of Diverse Heterocyclic Systems (e.g., oxadiazoles, imidazole (B134444) derivatives)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a key precursor for several important classes. Substituted aromatic acids, which can be directly synthesized by the oxidation of the corresponding benzaldehydes, are versatile starting materials for 1,3,4-oxadiazole (B1194373) derivatives. wikipedia.org These syntheses typically involve the conversion of the acid to an acid hydrazide, followed by cyclization with various reagents to form the oxadiazole ring. wikipedia.orgtcichemicals.com This makes this compound an accessible entry point for creating 1,3,4-oxadiazoles bearing its specific substitution pattern.

Furthermore, substituted benzaldehydes from the vanillin (B372448) series are used to prepare functionally substituted 2-aryl-1H-benzimidazoles through condensation reactions with 1,2-phenylenediamine. tcichemicals.com This established methodology can be applied to this compound to synthesize novel benzimidazole derivatives, expanding the library of available heterocyclic compounds for drug discovery programs.

Fabrication of Curcuminoid Analogs and Related Polyphenolic Structures

Curcumin (B1669340), a natural polyphenol, has attracted significant interest for its biological activities, but its therapeutic potential is limited by poor bioavailability. This has driven the synthesis of curcuminoid analogues with improved properties. The standard synthesis of these analogues involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone, such as 2,4-pentanedione. mdpi.com This reaction allows for the introduction of various substituents on the aromatic rings of the curcuminoid scaffold. The structural features of this compound make it an ideal candidate for creating novel curcumin analogues, where the trifluoromethoxy group can significantly alter the electronic properties and lipophilicity of the resulting molecule compared to naturally occurring polyphenols.

Utility in Agrochemicals Research and Development

The introduction of fluorine atoms into molecules is a widely used strategy in the development of modern agrochemicals. wikipedia.org The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly important. mdpi.com In fact, the most significant application of trifluoromethoxy-containing compounds is in the agrochemical sector, with several marketed products containing this moiety. mdpi.com These groups can enhance a molecule's metabolic stability, lipophilicity, and biological activity, leading to more effective and persistent pesticides. mdpi.comresearchgate.net

Over half of the pesticides introduced in the last two decades are fluorinated, with a large portion containing a trifluoromethyl group. While direct applications of this compound in published agrochemical products are not specified, its structure makes it a prime building block for the synthesis of new active ingredients. The combination of the methoxy group, a common feature in many natural products, with the performance-enhancing trifluoromethoxy group provides a scaffold for developing novel herbicides, insecticides, and fungicides. researchgate.netjst.go.jp

Contributions to Advanced Materials Synthesis

The utility of this compound extends beyond life sciences into the realm of materials science, particularly in polymer chemistry. Research has shown that various benzaldehyde derivatives can function as effective organic photocatalysts. rsc.org Specifically, they can be used in photo-induced controlled radical polymerization of methacrylates, offering a metal-free alternative to common polymerization processes like Atom Transfer Radical Polymerization (ATRP). rsc.org Substituted benzaldehydes, such as p-anisaldehyde, have been successfully used as organocatalysts in these reactions. rsc.org This suggests a direct potential application for this compound, where its unique electronic substituents could modulate the catalytic activity and influence the polymerization process.

Furthermore, aromatic compounds containing trifluoromethyl groups are prevalent in the formulation of advanced organic materials. mdpi.com Methoxy-substituted aromatic compounds have also been employed as monomers in the synthesis of high-performance polymers like polyimides. nii.ac.jp These polymers are known for their excellent thermal stability and mechanical properties. nii.ac.jp The structure of this compound, or derivatives thereof, makes it a potential monomer for creating novel fluorinated polymers with tailored properties such as enhanced solubility and specific thermal characteristics.

Emerging Research Avenues and Future Prospects for 3 Methoxy 4 Trifluoromethoxy Benzaldehyde

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of highly functionalized aromatic compounds like 3-Methoxy-4-(trifluoromethoxy)benzaldehyde traditionally relies on multi-step sequences. However, modern organic chemistry is continuously evolving, with a focus on efficiency and atom economy. Future research will likely concentrate on developing more direct and sophisticated synthetic routes.

Advancements in transition-metal catalysis offer promising pathways. For instance, palladium-catalyzed C–H functionalization has become a powerful tool for directly introducing substituents onto an aromatic ring, potentially streamlining the synthesis of complex benzaldehydes. beilstein-journals.org Methods employing transient directing groups, which temporarily guide a catalyst to a specific C-H bond before being cleaved, have been successfully used for the ortho-C–H fluorination and methylation of benzaldehydes and could be adapted for this target molecule. beilstein-journals.orgacs.org

Furthermore, N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of transformations. NHC-catalyzed reactions, such as the umpolung (polarity reversal) of aldehydes to react with perfluoroarenes, provide a metal-free method to form new carbon-carbon bonds. nih.gov Such strategies could be envisioned for synthesizing derivatives of this compound, expanding its chemical space. The development of novel fluorination methods also remains a key area, as the introduction of fluorine-containing groups can be challenging. beilstein-journals.orgcuny.edu Research into new electrophilic fluorinating agents and catalytic systems could lead to more efficient and safer syntheses of trifluoromethoxylated aromatics. beilstein-journals.org

Integration in Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow chemistry, particularly within the pharmaceutical and fine chemical industries. bohrium.comnih.gov Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous reagents, and facilitates seamless scalability. acs.orgbeilstein-journals.org Transformations such as photochemical reactions and aldol (B89426) condensations involving benzaldehyde (B42025) derivatives have demonstrated significantly improved yields and reduced side products when conducted in flow reactors. nih.govbeilstein-journals.org

The synthesis of this compound and its subsequent conversion into more complex derivatives are ideal candidates for flow chemistry integration. This approach would enable on-demand production and rapid optimization of reaction conditions.

Building on this, fully automated synthesis platforms are revolutionizing drug discovery and development. researchgate.net These systems, which often combine flow reactors with robotic handling and artificial intelligence, can execute complex, multi-step synthetic sequences with minimal human intervention. innovationnewsnetwork.comnus.edu.sgchemspeed.com An automated platform could utilize this compound as a starting material to rapidly generate a library of derivatives for biological screening or materials testing, accelerating the discovery process. researchgate.netinnovationnewsnetwork.com

Advanced Applications in Targeted Chemical Synthesis

The true value of a building block like this compound lies in its potential for targeted synthesis of high-value molecules. Fluorinated compounds are integral to modern medicine and agrochemistry, with the fluorine atoms often enhancing metabolic stability and binding interactions. numberanalytics.comnumberanalytics.com The trifluoromethoxy group, in particular, is a lipophilic hydrogen-bond acceptor that can significantly modulate a molecule's properties.

The aldehyde functional group is a versatile handle for a multitude of chemical transformations. It can participate in reactions to form a wide range of structures, including:

Heterocycles: Condensation reactions with amines or other bifunctional reagents can yield important heterocyclic scaffolds like quinolines or benzotriazinones. nih.govacs.org

Complex Acyclic and Cyclic Systems: It can be used in C-C bond-forming reactions, such as aldol or Wittig reactions, and in cascade reactions to build complex molecular architectures like fluorenones. acs.orgwikipedia.org

Pharmaceutical Intermediates: One-pot reduction/cross-coupling procedures allow for the conversion of benzaldehydes into a variety of substituted derivatives, which are often key steps in the synthesis of active pharmaceutical ingredients. acs.org

Given the unique electronic profile conferred by its substituents, this compound is a promising, though currently untapped, precursor for novel bioactive compounds and functional materials.

Computational Design and Predictive Modeling for New Derivatives

In parallel with synthetic efforts, computational chemistry has become an indispensable tool in modern chemical research. nih.govresearchgate.net Techniques like Density Functional Theory (DFT) and ab initio calculations allow for the prediction of molecular properties, reaction mechanisms, and biological activity before a compound is ever synthesized in a lab.

For this compound, computational modeling can be applied in several ways:

Structural and Electronic Analysis: Calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and bond characteristics can provide insights into the compound's reactivity and potential interaction with biological targets. nih.govresearchgate.net

Predictive Bioactivity: Theoretical studies on other benzaldehyde derivatives have successfully established relationships between their electronic structure and their ability to inhibit enzymes like tyrosinase. nih.gov Similar models could be developed to predict the potential biological activities of new derivatives synthesized from the target compound.

Design of New Derivatives: By modeling how systematic changes to the molecular structure affect its properties, researchers can rationally design new derivatives with optimized characteristics for specific applications, be it enhanced binding to a protein or tailored electronic properties for a new material. This predictive power helps prioritize synthetic targets and reduce the trial-and-error inherent in traditional research.

Below is a table of predicted properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇F₃O₃ | uni.lu |

| Molecular Weight | 220.15 g/mol | uni.lu |

| XlogP (Predicted) | 2.5 | uni.lu |

| Monoisotopic Mass | 220.03473 Da | uni.lu |

| InChIKey | XAHZURBOVLDNLP-UHFFFAOYSA-N | uni.lu |

Interdisciplinary Research with Material Science and Analytical Chemistry

The unique properties of fluorinated compounds open doors for interdisciplinary research, particularly in material science and analytical chemistry.

Material Science: Fluorinated aromatic compounds are widely utilized in the creation of advanced materials. numberanalytics.comresearchgate.net The incorporation of fluorine can lead to materials with high thermal stability, chemical resistance, and unique optical and electronic properties. acs.orgman.ac.uk For example, fluorinated molecules are key components in:

Fluoropolymers: Used for creating materials with desirable properties like hydrophobicity and durability. numberanalytics.comman.ac.uk

Organic Light-Emitting Diodes (OLEDs): Used in advanced display technologies. numberanalytics.com

Liquid Crystals: The polarity and shape of fluorinated molecules can be tuned for liquid crystal applications. researchgate.net

The combination of the methoxy (B1213986) and trifluoromethoxy groups on the benzaldehyde ring of the target compound could lead to novel materials with specific intermolecular interactions and electronic characteristics, making it a candidate for exploration in these areas.

Analytical Chemistry: In analytical science, benzaldehyde derivatives serve as crucial tools. They are used to synthesize analytical reagents, such as hydrazones, which can be used for the characterization and quantification of other molecules. nih.gov They also serve as reference standards for method development in chromatography and mass spectrometry. acs.org With the increasing prevalence of fluorinated compounds in pharmaceuticals and the environment, there is a growing need for well-characterized analytical standards. This compound could serve as a valuable standard or as a precursor for synthesizing new reagents for the detection and analysis of fluorinated pollutants or drug metabolites. acs.org

Interactive Data Table: Comparison of Related Benzaldehyde Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |

|---|---|---|---|

| This compound | N/A | C₉H₇F₃O₃ | Target Compound |

| 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (B1325372) | 853771-90-1 | C₉H₇F₃O₃ | Isomer; positions of -OCH₃ and -OCF₃ are swapped. sigmaaldrich.comuni.lu |

| Vanillin (B372448) (4-Hydroxy-3-methoxybenzaldehyde) | 121-33-5 | C₈H₈O₃ | -OH group instead of -OCF₃ group. chemicalbook.com |

| 3-(Trifluoromethoxy)benzaldehyde | 52771-21-8 | C₈H₅F₃O₂ | Lacks the methoxy group at the 3-position. beilstein-journals.org |

| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | 50823-87-5 | C₉H₇F₃O₂ | -CF₃ group instead of -OCF₃ group; substituents are swapped. sigmaaldrich.com |

Q & A

Q. What are the standard synthetic routes for 3-Methoxy-4-(trifluoromethoxy)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-benzyloxy-3-methoxybenzaldehyde derivatives can be prepared by reacting substituted benzaldehydes with trifluoromethoxy-containing reagents under basic conditions. A common approach involves introducing the trifluoromethoxy group via Ullmann coupling or direct electrophilic substitution, followed by deprotection of methoxy groups if necessary. Reaction monitoring via TLC and purification via recrystallization or column chromatography are critical steps .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- 1H/13C-NMR : To confirm substituent positions and detect impurities. For example, the aldehyde proton typically appears as a singlet near δ 10.0 ppm, while trifluoromethoxy groups influence nearby aromatic protons .

- FTIR : To identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, C-O-C stretches for methoxy/trifluoromethoxy groups) .

- HRMS : For precise molecular weight validation and isotopic pattern confirmation .

Q. How should stability and storage conditions be managed for this compound?

The aldehyde group is sensitive to oxidation and moisture. Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials. Avoid contact with strong oxidizers or bases, as these may trigger decomposition. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. How can contradictions in NMR data during derivative synthesis be resolved?

Contradictions often arise from dynamic isomerism or paramagnetic impurities. Strategies include:

- Variable-temperature NMR to detect tautomerism (e.g., keto-enol equilibria).

- COSY and NOESY experiments to confirm spatial correlations in complex derivatives.

- Cross-validation with computational methods (DFT) to predict chemical shifts and coupling constants .

Q. What strategies optimize regioselectivity in electrophilic substitutions on this scaffold?

The electron-withdrawing trifluoromethoxy group directs electrophiles to the meta position relative to itself. To enhance regioselectivity:

- Use bulky directing groups (e.g., -SiMe₃) to sterically block undesired positions.

- Employ Lewis acids (e.g., BF₃·Et₂O) to polarize the aromatic ring and stabilize transition states .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. For Suzuki-Miyaura couplings, calculate Fukui indices to predict nucleophilic/electrophilic regions. Solvent effects (PCM models) and steric maps (NCI analysis) refine predictions .

Q. What experimental designs improve crystallographic analysis of derivatives?

Q. How to design polyazomethines using this compound as a monomer?

Condense the aldehyde with diamines (e.g., p-phenylenediamine) under inert conditions. Monitor polymerization via viscosity changes or GPC. Post-polymerization doping (e.g., I₂ vapor) enhances electrical conductivity. Characterize using UV-Vis (charge-transfer bands) and cyclic voltammetry (HOMO-LUMO gaps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.